molecular formula C10H9N3O B3034834 N-[(1-Phenyl-1h-pyrazol-4-yl)methylidene]hydroxylamine CAS No. 23972-21-6

N-[(1-Phenyl-1h-pyrazol-4-yl)methylidene]hydroxylamine

Cat. No. B3034834
CAS RN: 23972-21-6
M. Wt: 187.2 g/mol
InChI Key: AHIWIYDSUFYRND-KPKJPENVSA-N
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Description

N-[(1-Phenyl-1h-pyrazol-4-yl)methylidene]hydroxylamine, also known as N-phenyl-p-pyrazolylmethylene hydroxylamine (NPPH), is an important organic compound that has a variety of applications in both organic synthesis and scientific research. NPPH is primarily used as a reagent in the synthesis of organic compounds, and has also been used as a catalyst in several reactions. In addition, NPPH has been studied for its potential use in medicinal chemistry, as it has been shown to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

  • Coordination Complexes and Antioxidant Activity :

    • A study synthesized pyrazole-acetamide derivatives and characterized their coordination complexes with Co(II) and Cu(II). These complexes displayed significant antioxidant activity, indicating potential applications in oxidative stress-related fields (Chkirate et al., 2019).
  • Synthesis and Characterization of Derivatives :

    • Research on the synthesis and characterization of new aniline oxide derivatives of N-(4-(5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl) hydroxylamine was reported. This indicates potential for the development of new chemical entities with various applications (Turki, 2019).
  • Photochromic and Molecular Switching Properties :

    • A Schiff base compound incorporating a pyrazolone ring exhibited photochromic properties and molecular switching behavior. This could have implications in developing materials for optical storage or sensors (Surati & Shah, 2015).
  • Antitumor, Antioxidant, Analgesic, and Anti-Inflammatory Actions :

    • The pharmacological evaluation of pyrazole novel derivatives highlighted their potential in toxicity assessment, tumor inhibition, and as antioxidants, analgesics, and anti-inflammatories (Faheem, 2018).
  • Antibacterial Activities :

    • Synthesis and characterization of pyrazole derivatives revealed antitumor, antifungal, and antibacterial pharmacophore sites, suggesting applications in combating microbial infections and cancer (Titi et al., 2020).
  • Synthesis of Heterocyclic Derivatives :

    • Research on the utility of enaminonitriles in heterocyclic synthesis presented the synthesis of new pyrazole, pyridine, and pyrimidine derivatives. These compounds could be relevant in various chemical and pharmaceutical applications (Fadda et al., 2012).
  • Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase :

    • Synthesis of hydroxy-N-aryl-1H-pyrazole-4-carboxylates, which were evaluated as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase, suggests potential applications in the development of antimalarial drugs (Vah et al., 2022).

Safety and Hazards

The safety information for “N-[(1-Phenyl-1h-pyrazol-4-yl)methylidene]hydroxylamine” includes several hazard statements: H302, H315, H319, H335. The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

(NE)-N-[(1-phenylpyrazol-4-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c14-12-7-9-6-11-13(8-9)10-4-2-1-3-5-10/h1-8,14H/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHIWIYDSUFYRND-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C=N2)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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